Eganelisib's mechanism is based on selective PI3Kγ inhibition, which triggers a cascade of effects from molecular signaling changes to altered cellular behavior in the tumor microenvironment.
This compound inhibits PI3Kγ activation, blocking a key signaling axis that promotes the recruitment and function of immunosuppressive myeloid cells.
PI3Kγ in Myeloid Cells: PI3Kγ is predominantly expressed in myeloid cells and is activated by G-protein coupled receptors (GPCRs). It converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which activates AKT and downstream signaling [1] [2]. This pathway controls myeloid cell migration into tumors and maintains their immunosuppressive state [1].
Reprogramming the Tumor Microenvironment: By inhibiting PI3Kγ, this compound achieves two key effects:
Synergy with Immunotherapy: Preclinically, this compound overcomes resistance to immune checkpoint inhibitors (e.g., anti-PD-1) by changing the myeloid-rich tumor microenvironment from "cold" (immune-excluded) to "hot" (T-cell inflamed) [4]. Translational data from clinical trials confirm that combining this compound with nivolumab leads to increased systemic immune activation, enriching genes involved in interferon signaling, antigen presentation, and T-cell receptor pathways compared to nivolumab alone [3].
The following diagram outlines a generalized workflow for key experiments that establish this compound's activity.
Core experimental workflows used to characterize this compound's potency, selectivity, and mechanism of action.
Cellular Target Engagement (pAKT Reduction)
Functional Cellular Assay (Myeloid Cell Migration)
Clinical trials have evaluated this compound as monotherapy and in combination with the PD-1 inhibitor nivolumab in patients with advanced solid tumors [4].
| Parameter | Monotherapy (n=39) | Combination with Nivolumab (n=180) |
|---|---|---|
| Most Common Gr≥3 TRAEs | Increased ALT (18%), increased AST (18%) [4] | Increased AST (13%), increased ALT (10%), Rash (10%) [4] |
| Treatment-Related Serious AEs | 5% (e.g., grade 4 bilirubin/enzyme increases) [4] | 13% (e.g., pyrexia, rash, cytokine release syndrome) [4] |
| Recommended Phase 2 Doses | 30 mg and 40 mg once daily [4] |
Anti-tumor activity for the combination was observed in the clinic, including in patients who had progressed on prior PD-1/PD-L1 inhibitors, validating the preclinical hypothesis [4].
Emerging research indicates that the application of this compound and PI3Kγ inhibition may extend beyond oncology. A 2024 study showed that this compound could reduce life-threatening lung damage in mouse models of COVID-19 and MRSA by preventing the recruitment of damaging myeloid cells into infected lung tissue [6]. This suggests potential for treating inflammatory complications of infectious diseases.
Phosphoinositide 3-kinase gamma (PI3Kγ) has emerged as a critical regulator of the immunosuppressive tumor microenvironment (TME), presenting a promising therapeutic target for cancer immunotherapy. Unlike other PI3K isoforms primarily involved in cancer cell-intrinsic signaling, PI3Kγ is predominantly expressed in myeloid and other immune cells, where it functions as a master regulator of immune suppression. This technical review synthesizes current understanding of PI3Kγ's role in shaping the TME, highlighting its function in myeloid cell trafficking, polarization, and metabolic reprogramming. Preclinical evidence demonstrates that PI3Kγ inhibition reprograms tumor-associated macrophages (TAMs) from immunosuppressive M2-like to immunostimulatory M1-like phenotypes, reduces myeloid-derived suppressor cell (MDSC) infiltration, and enhances cytotoxic T cell function. Furthermore, combination strategies with immune checkpoint blockers (ICBs) show synergistic antitumor activity, providing strong rationale for clinical development. This whitepaper provides a comprehensive analysis of PI3Kγ biology, therapeutic targeting strategies, and experimental approaches for investigating its function in the TME.
PI3Kγ is a Class IB phosphoinositide 3-kinase composed of a catalytic subunit (p110γ) encoded by the PIK3CG gene and regulatory subunits (p101 or p84). It is uniquely activated by G-protein coupled receptors (GPCRs) rather than receptor tyrosine kinases, distinguishing it from other Class I PI3K isoforms [1]. Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for pleckstrin homology (PH) domain-containing proteins including AKT and PDK1, initiating downstream signaling cascades [1].
PI3Kγ expression is predominantly restricted to hematopoietic cells, with particularly high expression in myeloid lineage cells including macrophages, neutrophils, and dendritic cells. Lower expression levels are observed in lymphocytes, with minimal expression in non-hematopoietic tissues [1]. This restricted expression pattern positions PI3Kγ as an attractive therapeutic target with potentially reduced off-tissue toxicity compared to broadly expressed isoforms.
PI3Kγ signaling plays a multifaceted role in establishing the immunosuppressive TME through its regulation of myeloid cell recruitment, polarization, and function:
Macrophage Polarization: PI3Kγ activation promotes transcription of immunosuppressive factors including TGF-β and IL-10 through mTOR-dependent activation of C/EBPβ while simultaneously inhibiting NF-κB signaling. This signaling axis drives differentiation of monocytes toward M2-like, immunosuppressive TAMs rather than pro-inflammatory M1-like phenotypes [2]. PI3Kγ inhibition reverses this polarization, promoting M1-like characteristics and enhancing antigen presentation capacity.
Myeloid-Derived Suppressor Cell Recruitment and Function: PI3Kγ regulates MDSC trafficking to tumor sites and enhances their immunosuppressive capacity through metabolic reprogramming. Inhibition reduces MDSC infiltration and suppresses their production of arginase, reactive oxygen species, and other immunosuppressive mediators [3].
Neutrophil Migration: PI3Kγ is essential for chemokine-directed neutrophil trafficking to inflammatory sites, including tumors [1]. Genetic or pharmacological inhibition impairs integrin activation and neutrophil recruitment.
The following diagram illustrates the key mechanistic roles of PI3Kγ in shaping the immunosuppressive tumor microenvironment:
Figure 1: PI3Kγ signaling establishes an immunosuppressive TME. GPCR activation triggers PI3Kγ-mediated signaling that promotes immunosuppressive myeloid cell recruitment and polarization, leading to ICB resistance.
PI3Kγ signaling contributes to the metabolic alterations characteristic of immunosuppressive myeloid cells in the TME:
TAM Metabolism: PI3Kγ promotes oxidative phosphorylation and fatty acid oxidation in TAMs, metabolic programs associated with M2-like polarization and immunosuppressive function [3].
MDSC Metabolism: The PI3K/AKT/mTOR pathway enhances oxidative phosphorylation and fatty acid oxidation in MDSCs, supporting their survival and immunosuppressive activity within the nutrient-deprived TME [3].
T cell Suppression: Myeloid cell metabolic reprogramming driven by PI3Kγ creates a metabolically hostile TME for T cells, through mechanisms including nutrient depletion (arginine, tryptophan) and accumulation of immunosuppressive metabolites (lactate, adenosine) [4].
PI3Kγ signaling intersects with immune checkpoint regulation at multiple levels. Activation of the PI3K/AKT/mTOR pathway in tumor cells leads to upregulation of PD-L1 expression, enabling immune evasion [5]. Additionally, PI3Kγ-driven myeloid cells express additional immune checkpoints and suppressive ligands that further inhibit T cell function. This mechanistic overlap provides a strong rationale for combining PI3Kγ inhibitors with ICBs.
Several selective PI3Kγ inhibitors have been developed and evaluated in preclinical and clinical settings:
Table 1: Selective PI3Kγ Inhibitors in Development
| Inhibitor | Specificity | Development Stage | Key Findings |
|---|---|---|---|
| Eganelisib (IPI-549) | Selective PI3Kγ | Clinical trials | Overcomes ICB resistance in myeloid-rich tumors; favorable safety profile in advanced solid tumors [6] [2] |
| TG100-115 | PI3Kγ/δ inhibitor | Preclinical | Demonstrates anti-tumor activity in multiple solid tumor models [6] |
| AS-604850 | Selective PI3Kγ | Preclinical | Validated as a tool compound for PI3Kγ inhibition in mechanistic studies [7] |
A 2024 systematic review and meta-analysis of preclinical studies provides compelling evidence supporting PI3Kγ inhibition [6]:
Table 2: Preclinical Efficacy of PI3Kγ Inhibition
| Parameter | Monotherapy | Combination Therapy | Notes |
|---|---|---|---|
| Tumor Growth Inhibition | Statistically significant but heterogeneous response | More consistent and pronounced reduction | Combination with ICBs, chemotherapy, or radiotherapy [6] |
| Overall Survival | Modest improvement | Pronounced increase in median survival | Demonstrated across multiple tumor models [6] |
| Immune Effects | Reduced MDSC infiltration; M1 macrophage shift | Enhanced CD8+ T cell activation and infiltration | Synergistic with anti-PD-1/PD-L1 [6] [2] |
Early clinical trials demonstrate that PI3Kγ inhibition is safe and can overcome resistance to ICBs. Combination approaches represent the most promising application:
With ICBs: In ovarian cancer models, PI3Kγ inhibition sensitizes tumors to anti-PD-1 therapy by modulating the PI3Kγ-AKT-NF-κB pathway, reprogramming TAMs, decreasing MDSCs, and increasing CD8+ T cells and proinflammatory factors [2].
With Chemotherapy: Enhanced efficacy has been observed in combination with various chemotherapeutic regimens, potentially through enhanced immune activation alongside direct cytotoxic effects [6].
With Targeted Therapies: Rational combinations with other targeted agents are being explored, particularly in tumors with specific oncogenic mutations.
The following diagram illustrates the mechanistic basis for combining PI3Kγ inhibitors with immune checkpoint blockade:
Figure 2: PI3Kγ inhibitors synergize with ICBs by reprogramming the TME and enhancing T cell function.
Macrophage Polarization Assay:
T Cell Suppression Assay:
Syngeneic Mouse Tumor Models:
Genetic Knockout Models:
Immune Profiling of TME:
PI3Kγ represents a pivotal node in the regulation of immunosuppressive myeloid cells within the TME. The accumulated preclinical and early clinical evidence strongly supports continued development of PI3Kγ-targeted therapies, particularly in combination with ICBs. Key future directions include:
The strategic inhibition of PI3Kγ represents a promising approach to reprogram the TME from immunosuppressive to immunostimulatory, potentially expanding the benefit of cancer immunotherapy to broader patient populations.
The table below details the core molecular mechanisms and functional outcomes of PI3Kγ inhibition by Eganelisib.
| Mechanism / Function | Experimental Evidence & Key Findings |
|---|---|
| PI3Kγ-AKT-NF-κB Pathway Modulation | In ovarian cancer models, this compound blocked PI3Kγ-AKT signaling, relieving suppression of NF-κB. This shifted TAMs from an M2-state, reducing TGF-β1 and IL-10, and increasing pro-inflammatory cytokines [1]. |
| TAM Phenotype Reprogramming | Preclinical studies show this compound switches TAMs from an immunosuppressive phenotype (M2-like) to an immune-activating phenotype (M1-like). This enhances T-cell cytotoxicity and is synergistic with immune checkpoint inhibitors [2] [1]. |
| Remodeling the Tumor Microenvironment (TME) | In a Phase 2 trial (MARIO-3) in metastatic TNBC, analysis of paired tumor biopsies after this compound + atezolizumab + chemotherapy treatment showed gene signatures of TAM reprogramming, immune activation, and extracellular matrix (ECM) reorganization [2]. |
| Impact on Other Immune Cells | Combination therapy in ovarian cancer models decreased myeloid-derived suppressor cells (MDSCs) and increased infiltration and function of CD8+ T cells, transforming "cold" tumors into "hot" [1]. |
The following table summarizes key quantitative findings that demonstrate the biological and clinical impact of this compound.
| Parameter | Findings / Correlation |
|---|---|
| PIK3CG Expression & Prognosis | In ovarian cancer (TCGA-OV), high PIK3CG expression correlated with shorter PFS, OS, and DSS. Immune infiltration analysis (CIBERSORT) showed a strong positive correlation with M2 macrophages (r=0.74) and PD-L1 (r=0.56) [1]. |
| Immune Cell Population Shifts | In OC models, this compound + anti-PD-1 increased CD8+ T cells and decreased MDSCs. In MARIO-3 (TNBC trial), peripheral blood analyses confirmed systemic immune activation post-treatment [2] [1]. |
| Clinical Response in PD-L1 Negative Patients | In MARIO-3, PD-L1 negative tumors showed elevated ECM gene signatures at baseline that decreased after this compound combination therapy. Immune activation signatures were observed regardless of PD-L1 status [2]. |
The diagram below outlines a comprehensive experimental workflow to validate this compound's mechanism of action, from in vitro models to human clinical trial analysis.
[caption]Multi-faceted experimental workflow to investigate this compound's effects. [2] [1]
This compound represents a promising "TAM-reprogramming" strategy to overcome resistance to immunotherapy, particularly in immunosuppressive tumor types like triple-negative breast cancer and ovarian cancer [2] [1]. The evidence strongly supports the continued clinical development of this compound in rational combinations, especially for patients with myeloid-rich, "immunologically cold" tumors.
PI3Kγ is a Class IB phosphoinositide 3-kinase uniquely activated by G-protein-coupled receptors (GPCRs) and is highly expressed in myeloid and other hematopoietic cells [1] [2]. Its activation at the plasma membrane catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger that initiates a downstream signaling cascade promoting cell growth, survival, and motility [3] [2].
A pivotal mechanism of PI3Kγ in cancer is its role in fostering an immunosuppressive tumor microenvironment (TME). Research has shown that oncogenic activation of the related PI3K-alpha (α) isoform (via the PIK3CA H1047R mutation) promotes resistance to anti-PD-1 immunotherapy. This occurs through a cell-extrinsic mechanism: tumors with activated PI3K signaling showed a decreased number of tumor-fighting CD8+ T cells and a significant increase in inhibitory myeloid-derived suppressor cells (MDSCs) [4]. Pharmacological or genetic inhibition of PI3K signaling reversed this effect, re-sensitizing tumors to checkpoint blockade [4]. Specifically for the PI3Kγ isoform, its activity in tumor-associated macrophages can switch them from an immunostimulatory to an immunosuppressive state. Inhibiting PI3Kγ promotes a pro-inflammatory TME and can synergize with immune checkpoint inhibitors to induce tumor regression [3].
The diagram below illustrates the core PI3Kγ signaling pathway and its impact on the tumor immune microenvironment.
PI3Kγ signaling in cancer and immune evasion.
Studying PI3Kγ requires robust in vivo and computational models to dissect its complex role in the TME.
A key methodology for identifying oncogenes involved in immune evasion involves an in vivo expression screen [4].
Tcra-/-), and immunocompetent mice treated with anti-PD-1 therapy.For validation, candidate genes (e.g., the activating PI3Kα mutation PIK3CA H1047R) are expressed in tumor cells. Researchers then analyze the tumor immune microenvironment by isolating tumor-infiltrating leukocytes via enzymatic digestion (collagenase P + DNAse I) and performing flow cytometry or single-cell RNA sequencing to characterize immune cell populations (e.g., CD8+ T cells, MDSCs) [4].
Integrated computational approaches are used to identify new PI3Kγ inhibitors.
Therapeutic inhibition of PI3Kγ is a promising strategy to counteract immune suppression and overcome resistance to checkpoint inhibitors [3].
Duvelisib is an FDA-approved dual PI3Kδ/γ inhibitor for hematologic malignancies. Beyond its direct anti-cancer effects, it has been shown to inhibit PI3K/Akt/mTOR phosphorylation and reduce pulmonary fibrosis severity in models, indicating its broader immunomodulatory potential [3].
The clinical pipeline remains active, with numerous companies developing novel PI3K inhibitors. The table below summarizes key agents in development as of 2025.
| Drug Name | Company | Phase | Key Indications/Target | Notes |
|---|---|---|---|---|
| Inavolisib (GDC-0077) | Genentech/Roche | Phase III | PIK3CA-mutated, HR+ HER2- metastatic breast cancer | Breakthrough Therapy Designation; combined with palbociclib & fulvestrant [6] |
| BGB-10188 | BeiGene | Phase Ia | PI3Kδ inhibitor; solid tumors combined with anti-PD-1 [6] | Presented Phase Ia data in 2024 [6] |
| RLY-2608 | Relay Therapeutics | Phase I | PI3Kα inhibitor; advanced solid tumors [6] | First reported mutant-selective PI3Kα inhibitor [6] |
| Tenalisib | Rhizen Pharmaceuticals | Phase I/II | PI3Kδ/γ inhibitor; hematologic malignancies [6] | - |
| STX-478 | Eli Lilly | Preclinical/Phase I | - | - |
| OKI-219 | OnKure Therapeutics | Preclinical/Phase I | - | - |
| Fimepinostat | Curis | Clinical Stage | - | - |
| Gedatolisib | Celcuity | Clinical Stage | - | - |
PI3Kγ signaling is a master regulator of immunosuppression in the tumor microenvironment, primarily by driving the recruitment and polarization of inhibitory myeloid cells like MDSCs and M2 macrophages. Targeting this pathway, especially through combination strategies with immune checkpoint blockade, represents a powerful therapeutic avenue. Future work will focus on developing more selective inhibitors, identifying robust biomarkers for patient selection, and further elucidating the complex interplay between tumor cell-intrinsic PI3K signaling and the extrinsic immune environment.
The MARIO-1 trial (NCT02637531) was a phase 1/1b, open-label, first-in-human study evaluating Eganelisib (IPI-549), a first-in-class, orally administered, and highly selective PI3Kγ inhibitor [1] [2].
The diagram below illustrates the core mechanism of action of this compound and its synergistic effect with anti-PD-1 therapy.
This compound reprograms myeloid cells to activate T-cells and synergizes with anti-PD-1 therapy.
The primary endpoints of the dose-escalation phase were to evaluate the incidence of dose-limiting toxicities (DLTs) and adverse events (AEs) [1] [2]. The most common treatment-related toxicities were hepatic enzyme elevations.
Table 1: Most Common Treatment-Related Grade ≥3 Adverse Events [1] [2]
| Adverse Event | Monotherapy (n=39) | Combination with Nivolumab (n=180) |
|---|---|---|
| Increased Aspartate Aminotransferase (AST) | 18% | 13% |
| Increased Alanine Aminotransferase (ALT) | 18% | 10% |
| Rash | Not Specified | 10% |
| Increased Alkaline Phosphatase | 5% | Not Specified |
Anti-tumor activity was primarily observed when this compound was combined with nivolumab, including in patients who had progressed on prior PD-1/PD-L1 therapy [1] [2]. The data below comes from specific expansion cohorts of the MARIO-1 trial.
Table 2: Efficacy Outcomes in Expansion Cohorts (Combination Therapy) [3]
| Parameter | Head and Neck Squamous Cell Carcinoma (HNSCC) | Melanoma |
|---|---|---|
| Cohort Details | Anti-PD-1/PD-L1 refractory; ≤2 prior lines (n=10 evaluable) | Anti-PD-1/PD-L1 refractory; ≤2 prior lines (n=19 evaluable) |
| Overall Response Rate (ORR) | 20.0% | 21.1% |
| Disease Control Rate (DCR) | 40.0% | 52.6% |
| Median Progression-Free Survival (PFS) | 23 weeks | 17 weeks |
The MARIO-1 trial successfully established the safety profile and recommended phase 2 dose for this compound in combination with checkpoint inhibitors. The evidence of clinical activity in hard-to-treat, immuno-oncology refractory populations provided a strong rationale for further investigation [1] [2] [3].
Subsequent phase 2 studies were planned to build upon these findings, exploring the potential of this first-in-class PI3Kγ inhibitor to modulate the tumor microenvironment and overcome resistance to standard immunotherapies.
MDSCs are a heterogeneous population of pathologically activated immature myeloid cells that expand in cancer and other chronic inflammatory conditions. They are potent suppressors of anti-tumor immunity and are associated with poor clinical outcomes and resistance to therapy [1] [2].
MDSCs are broadly classified into two main subsets, plus a precursor population, with distinct phenotypic markers in humans and mice. The table below summarizes their defining characteristics.
| Subset | Human Phenotype | Mouse Phenotype | Key Functional Mechanisms |
|---|---|---|---|
| Polymorphonuclear MDSC (PMN-MDSC) | CD11b+, CD14−, CD15+ (or CD66b+), HLA-DRlow/– [1] [3] | CD11b+, Ly6G+, Ly6Clow [1] [3] | Arg-1, ROS, RNS, PD-L1 expression [1] |
| Monocytic MDSC (M-MDSC) | CD11b+, CD14+, HLA-DRlow/–, CD15− [1] [3] | CD11b+, Ly6G−, Ly6Chigh [1] [3] | iNOS, NO, immunosuppressive cytokines (IL-10, TGF-β) [1] |
| Early-stage MDSC (e-MDSC) | Lin− (CD3/14/15/19/56), HLA-DR−, CD33+ [1] [3] | Not clearly determined [3] | Considered a precursor to both M-MDSC and PMN-MDSC [1] |
The expansion and immunosuppressive function of MDSCs are governed by a network of key signaling pathways, often activated by tumor-derived factors. The following diagram illustrates the major pathways involved in MDSC differentiation and activation.
Major signaling pathways driving MDSC differentiation and function. The molecular regulation of MDSC involves several key pathways and transcription factors. The table below summarizes the role of these pathways based on current research.
| Pathway / Factor | Role in MDSC Biology | Key References |
|---|---|---|
| JAK/STAT (esp. STAT3) | Promotes proliferation, survival, and suppressive activity. Activated by GM-CSF, IL-6 [1]. | [1] [4] |
| NF-κB | Drives pro-inflammatory gene expression supporting MDSC differentiation and function (e.g., NO, ROS) [1]. | [1] [4] |
| PI3K/Akt/mTOR | Regulates myeloid cell development; deregulation under pathology leads to suppressive MDSC generation [4]. | [4] [5] |
| Notch | Contributes to MDSC differentiation and expansion [1]. | [1] |
| Transcription Factor c/EBPβ | Plays a key role in generation of bone marrow-derived and tumor-induced MDSCs [1] [6]. | [1] [6] |
Given their pivotal role in immune suppression, MDSCs and other myeloid cells are attractive therapeutic targets. The following diagram illustrates the network of molecular targets being explored to reprogram the tumor microenvironment.
Key molecular targets for myeloid cell reprogramming in cancer. The search results confirm that PI3Kγ is a validated target for disrupting myeloid-mediated immunosuppression [5] [7]. Inhibiting PI3Kγ can reprogram macrophages and MDSCs from a suppressive to an immunostimulatory phenotype, enhancing T-cell cytotoxicity and improving responses to checkpoint inhibitors [5].
For researchers characterizing MDSCs in preclinical models, the following workflow outlines key steps from identification to functional validation.
Key experimental steps for MDSC identification and functional analysis.
While specific data on this compound was not available in the search results, its mechanism of action aligns directly with the identified therapeutic strategy. This compound is a selective PI3Kγ inhibitor. Targeting PI3Kγ is a promising approach because:
MDSCs are key mediators of immune suppression in cancer, driven by defined signaling pathways like JAK/STAT and PI3K. Their characterization relies on combined phenotypic and functional assays. Although specific data on this compound is lacking from this search, the strong rationale for targeting PI3Kγ to disrupt MDSC function provides a solid scientific basis for its investigation.
The core mechanism of eganelisib revolves around its selective inhibition of PI3Kγ, a key regulator of immune suppression within the tumor microenvironment (TME).
This compound inhibits PI3Kγ, reprogramming macrophages from an immunosuppressive to an immune-activating state.
This process involves several key molecular and cellular events [1]:
The following table summarizes the pivotal preclinical studies that demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents.
| Tumor Model | Treatment | Key Findings | Reference/Context |
|---|---|---|---|
| Multiple syngeneic models | This compound + anti-PD-1/PD-L1/CTLA-4 | Overcame resistance to ICIs in myeloid-rich ICI-refractory models; led to tumor growth delay. | [1] |
| Syngeneic TNBC model | This compound + anti-PD-1 + nab-paclitaxel | Improved survival vs. chemotherapy alone or chemo + anti-PD-1 in a spontaneous model. | [1] |
| Syngeneic models (general) | This compound monotherapy | Promoted an immune-activated TME with macrophage reprogramming, T-cell infiltration, and activation. | [2] |
| PI3K-γ knockout mice | N/A (Genetic loss) | Reduced tumor growth rates; linked to reduced myeloid cell migration and reprogramming to an immune-stimulatory phenotype. | [2] |
A critical finding from these studies is that the combination of this compound with an immune checkpoint inhibitor (ICI) can overcome resistance to ICIs in models that were previously refractory to ICI treatment alone [1]. Furthermore, in a spontaneous TNBC model, the triplet combination of this compound, an anti-PD-1 antibody, and nab-paclitaxel chemotherapy led to improved survival compared to either chemotherapy alone or the combination of chemotherapy and anti-PD-1 [1].
The preclinical validation of this compound relied on a suite of standard and advanced immuno-oncology techniques.
The robust preclinical data formed a solid foundation for clinical development. The identified recommended Phase 2 doses were 30 mg and 40 mg once daily for this compound in combination with a PD-1/PD-L1 inhibitor [2] [3].
Promising translational data from the MARIO-3 Phase 2 trial in frontline metastatic TNBC shows that the mechanism of action is recapitulated in patients. Analysis of paired tumor biopsies revealed:
This compound (IPI-549) is a first-in-class, highly selective phosphoinositide-3-kinase gamma (PI3Kγ) inhibitor that functions by reprogramming the tumor microenvironment. Unlike other PI3K isoforms, PI3Kγ is predominantly expressed in myeloid cells and serves as a critical "molecular switch" controlling immune suppression. This compound demonstrates high selectivity, with an IC50 of 1.2 nM against PI3Kγ and at least 150-fold selectivity compared to other class I PI3K isoforms, minimizing off-target effects [1].
The therapeutic rationale for this compound stems from its ability to modulate tumor-associated myeloid cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages, which contribute to immunosuppression and resistance to checkpoint inhibitors. Preclinical models confirm that this compound monotherapy and combination with programmed cell death protein 1/ligand 1 (PD-1/PD-L1) inhibitors can reprogram myeloid cells to an immunostimulatory phenotype, enhancing T-cell infiltration and overcoming resistance to immune checkpoint blockade [1]. Molecular dynamics simulations reveal that this compound's unique hydrophobic features and hydrogen bonding with key residues (particularly Lys833) in the PI3Kγ binding pocket contribute to its strong binding affinity and selectivity [2] [3].
The recommended phase 2 doses of this compound—30 mg and 40 mg once daily—were established through the phase 1/1b MARIO-1 trial (NCT02637531), which evaluated this compound as monotherapy and in combination with nivolumab in patients with advanced solid tumors [1] [4].
Initial dose escalation in the MARIO-1 trial tested this compound monotherapy from 10 mg to 60 mg once daily. While no dose-limiting toxicities (DLTs) occurred within the first 28 days at the 60 mg dose, reversible hepatic enzyme elevations meeting DLT criteria emerged in later treatment cycles. This established the maximum tolerated dose (MTD) below 60 mg [1] [4].
Based on comprehensive safety and pharmacokinetic/pharmacodynamic data, the 30 mg and 40 mg once-daily doses were selected for combination therapy with PD-1/PD-L1 inhibitors in subsequent phase 2 studies. A dose reduction from 40 mg to 30 mg was implemented in the MARIO-275 trial (NCT03980041) for metastatic urothelial cancer after an independent data monitoring committee identified a more favorable risk/benefit profile at the lower dose, primarily due to reduced incidence of reversible liver enzyme elevations [5].
Table 1: Safety Profile of this compound from the MARIO-1 Trial [1] [4]
| Parameter | Monotherapy (10-60 mg) | Combination with Nivolumab (20-40 mg) |
|---|
| Most Common Grade ≥3 Treatment-Related Toxicities | Increased ALT (18%) Increased AST (18%) Increased alkaline phosphatase (5%) | Increased AST (13%) Increased ALT (10%) Rash (10%) | | Treatment-Related Serious Adverse Events | 5% of patients (including grade 4 bilirubin and hepatic enzyme increases) | 13% of patients (including pyrexia, rash, cytokine release syndrome, infusion-related reaction) | | Dose-Limiting Toxicities | Occurred at 60 mg (mostly grade 3 reversible hepatic enzyme elevations) | Informed RP2D selection | | Recommended Phase 2 Dose (RP2D) | Not established for monotherapy | 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors |
The once-daily dosing regimen is supported by preclinical pharmacokinetic studies showing that this compound has oral bioavailability of ≥31% across species and a pharmacokinetic profile that enables complete and sustained PI3Kγ inhibition with daily administration [1]. Pharmacodynamic assessments in clinical trials measured target engagement through phosphorylated AKT (pAKT) levels, confirming pathway inhibition at the selected doses [1].
For clinical trial implementation, the following dosing protocols are recommended based on current evidence:
Table 2: Clinical Trial Designs Evaluating this compound 30 mg/40 mg Dosing [1] [5]
| Trial Identifier | Phase | Population | Regimen | Primary Endpoints |
|---|---|---|---|---|
| NCT02637531 (MARIO-1) | 1/1b | Advanced solid tumors | This compound (30/40 mg QD) ± Nivolumab | Incidence of DLTs, AEs, RP2D |
| NCT03980041 (MARIO-275) | 2 | Metastatic urothelial cancer, platinum-refractory, ICI-naïve | This compound (30/40 mg QD) + Nivolumab vs Nivolumab + Placebo | ORR, PFS |
| NCT03961698 (MARIO-3) | 2 | Triple-negative breast cancer (TNBC) | This compound (30 mg QD) + Atezolizumab + nab-Paclitaxel | Safety, ORR |
To investigate this compound's binding mechanism to PI3Kγ, researchers can employ the following molecular dynamics (MD) simulation protocol adapted from published studies [2] [3]:
The following protocol can be used to evaluate this compound's potency and selectivity [1] [3]:
The establishment of 30 mg and 40 mg once-daily dosing for this compound represents a balanced approach between achieving complete PI3Kγ pathway inhibition and managing treatment-related adverse events, particularly reversible hepatic enzyme elevations. Current clinical evidence supports the anti-tumor activity of these dosing regimens in combination with PD-1/PD-L1 inhibitors, including in patients who have progressed on prior checkpoint inhibitor therapy [1] [5].
Ongoing clinical trials continue to optimize this compound dosing in specific combination regimens and tumor types. For instance, the MARIO-3 trial in triple-negative breast cancer utilizes a 30 mg dose of this compound in combination with atezolizumab and nab-paclitaxel, demonstrating promising efficacy with a manageable safety profile [5]. Future research directions include biomarker development to identify patient populations most likely to benefit from this compound therapy and exploration of novel combination strategies that leverage its unique mechanism of myeloid cell reprogramming.
This compound (IPI-549) is a first-in-class, oral, highly selective PI3Kγ inhibitor. Its primary mechanism of action involves reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive (M2) phenotype to an immune-activating (M1) state, thereby reshaping the tumor microenvironment (TME) to enhance anti-tumor immunity [1] [2] [3]. The rationale for combining it with Immune Checkpoint Inhibitors (ICIs) is to overcome myeloid-driven resistance to immunotherapy.
The table below summarizes the core design of major clinical trials investigating these combinations:
| Trial Name | Phase | Combination Regimen | Patient Population | Primary Endpoints & Key Findings |
|---|---|---|---|---|
| MARIO-1 [1] | Phase 1/1b | This compound (30-40 mg QD) + Nivolumab | Advanced solid tumors | Safety & DLTs: Most common Gr≥3 TRAEs were reversible hepatic enzyme increases (ALT/AST 10-18%). RP2D: this compound 30 mg & 40 mg QD with nivolumab [1]. |
| MARIO-275 [4] [5] | Phase 2 | This compound (30 mg QD) + Nivolumab vs Nivolumab | Advanced urothelial carcinoma (platinum-refractory, ICI-naïve) | Efficacy: Promising OS (15.4 vs 7.9 mos) and PFS benefit, especially in PD-L1 negative patients. Safety: Most common TEAEs: pyrexia, decreased appetite, pruritus [4] [5]. |
| MARIO-3 [2] [4] [3] | Phase 2 | This compound (30 mg QD) + Atezolizumab + Nab-paclitaxel | Frontline metastatic TNBC | Efficacy: Promising mPFS in PD-L1- (7.3 mos) and PD-L1+ (11.0-11.2 mos) patients. Translational: Paired biopsies showed TAM reprogramming & immune activation in TME [2] [4] [3]. |
The following protocols are synthesized from the methods sections of the cited clinical and translational studies.
This protocol outlines the administration of the this compound and atezolizumab combination as used in the MARIO-3 trial.
Drug Formulations:
Treatment Cycle: 28-day cycles. Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent [3].
Dose Modifications: For management of adverse events like elevated liver enzymes, this compound dose reduction (e.g., from 40 mg to 30 mg daily) or temporary interruption is recommended, as guided by protocol-specific management rules [1] [5].
This protocol details the correlative studies performed to investigate the biologic impact of this compound on the tumor microenvironment, as described in the MARIO-3 trial [2] [3].
Sample Collection:
Multiplex Immunofluorescence (mIF) for Immunophenotyping:
Spatial Transcriptomics using Digital Spatial Profiling (DSP):
Peripheral Immune Cell Profiling by Flow Cytometry:
The following diagram illustrates the logical workflow and signaling pathways targeted in this combination therapy approach.
Triple-negative breast cancer is an aggressive subtype with a poor prognosis, particularly in the metastatic setting [1]. While combinations of immune checkpoint inhibitors (ICIs) like atezolizumab with chemotherapy have shown promise, a significant unmet need remains, especially for the majority of patients with PD-L1-negative tumors [1].
A key mechanism of resistance to ICIs is the presence of immunosuppressive tumor-associated macrophages (TAMs) in the tumor microenvironment [1]. PI3K-γ, selectively expressed in myeloid cells, plays a central role in directing these macrophages toward an immunosuppressive (M2-like) phenotype. Eganelisib is designed to reverse this, reprogramming TAMs into immune-activating (M1-like) macrophages and overcoming myeloid-driven resistance to immunotherapy [1] [2].
The phase 2 MARIO-3 trial (NCT03961698) is evaluating this compound (30 mg once daily) in combination with standard doses of atezolizumab and nab-paclitaxel for frontline mTNBC [1]. The following table summarizes key efficacy and translational findings from the study.
| Aspect | Findings from the MARIO-3 Trial |
|---|---|
| Patient Population | Inoperable locally advanced or mTNBC (n=62). Paired pre- and post-treatment biopsies were analyzed from a subset of patients [1]. |
| Treatment Regimen | This compound (30 mg oral, once daily) + Atezolizumab + nab-Paclitaxel [1]. |
| Preliminary Efficacy (at 9.9-mo follow-up) | PD-L1 positive (n=14): median PFS = 11.0 months [1]. PD-L1 negative (n=27): median PFS = 7.3 months [1]. | | Key Translational Insights | • Gene signatures of TAM reprogramming and immune activation in tumor biopsies [1]. • Extracellular matrix (ECM) reorganization signatures, with elevated baseline ECM signatures in PD-L1 negative tumors that decreased post-treatment [1]. • Immune activation observed irrespective of baseline PD-L1 status and associated with longer PFS [1]. • Peripheral blood analyses showed systemic immune activation [1]. |
The translational analyses in MARIO-3 employed several sophisticated techniques on paired patient samples. The workflow below illustrates the integration of these methods.
Multiplex Immunofluorescence (mIF) for Immunophenotyping
Spatial Transcriptomics using GeoMx Digital Spatial Profiling
Peripheral Blood Immunomonitoring
The proposed mechanism by which this compound reprograms the tumor microenvironment and synergizes with combination therapy is outlined below.
The MARIO-3 data support this compound as a potential combination partner to overcome TAM-driven resistance. Key considerations for R&D professionals include:
Eganelisib (IPI-549) is a first-in-class, orally administered, highly selective inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ) [1]. The PI3K-γ pathway acts as a key molecular switch that controls immune suppression by myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), in the tumor microenvironment [1]. In preclinical models, inhibition of PI3K-γ by this compound has been shown to reprogram these immunosuppressive myeloid cells from a pro-tumor (M2-like) phenotype to an anti-tumor (M1-like) phenotype, promoting T-cell infiltration and activation [1] [2].
In the context of AML, this mechanism is particularly relevant. The bone marrow microenvironment in AML is rich in immunosuppressive myeloid cells that contribute to disease progression and resistance to therapy. Cytarabine is a cornerstone cytotoxic chemotherapy drug for AML that works by directly inhibiting the growth of cancer cells [3]. The rational combination of this compound with cytarabine seeks to achieve a dual attack: direct cytotoxicity against AML blasts via cytarabine, and a simultaneous reprogramming of the immunosuppressive microenvironment via this compound, potentially overcoming barriers to treatment efficacy and enhancing anti-leukemic responses [3] [2].
The clinical data for this compound in combination with cytarabine in relapsed/refractory AML is drawn from an ongoing Phase 1b trial (NCT06533761) [4] [5] [3]. The core design and patient eligibility criteria are summarized below.
Table 1: Clinical Trial Overview
| Trial Feature | Description |
|---|---|
| Official Title | A Phase 1b Open-Label Study to Evaluate this compound as Monotherapy and in Combination with Cytarabine in Patients with Relapsed/Refractory AML [4] [5] |
| ClinicalTrials.gov ID | NCT06533761 [5] [3] |
| Protocol ID | 25-160 (Dana-Farber), STLX-EGA-001 (Sponsor) [4] [5] |
| Phase | 1b [4] [5] [3] |
| Overall Status | Active and Recruiting (as of October 2025) [5] |
| Primary Objectives | Assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy [4] |
| Estimated Completion | March 15, 2028 [5] |
Table 2: Patient Eligibility Criteria
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Disease Status | Pathological diagnosis of AML (WHO 2022) with ≥10% bone marrow blasts. Secondary and treatment-related AML are included. Higher-risk MDS (IPSS-R Intermediate, High, or Very High) with ≥10% blasts is also included [4]. | Acute promyelocytic leukemia is excluded [4]. |
| Prior Therapy | Relapsed or refractory disease. | Autologous or allogeneic stem cell transplant within 6 months prior to Cycle 1 Day 1 [4] [5]. |
| Performance Status | ECOG performance status ≤2 [4] [5]. | - |
| Organ Function | Adequate hepatic and renal function per protocol, measured within 7 days prior to the first dose [4] [5]. | Presence of a clinically significant non-hematologic toxicity from prior therapy that has not resolved to Grade ≤1 (NCI CTCAE v5.0) [4]. |
| Concomitant Conditions | - | Active fungal disease or uncontrolled infection; patients on antimicrobials must be afebrile and stable for >72 hours [4]. Receiving chronic immunosuppressants or systemic steroids (excluding replacement therapy) [4] [5]. WBC count >25 × 10⁹/L within 7 days prior to the first dose (hydroxyurea permitted for control) [4] [5]. |
The trial is structured in two parts:
The following diagram illustrates the logical workflow and structure of the clinical trial.
Dosing and Administration:
Treatment is administered in continuous 28-day cycles until patients experience unacceptable toxicity or disease progression [1].
While clinical data in AML is still emerging, the rationale for this compound is strongly supported by its mechanism of action and experience in solid tumors. In the MARIO-1 phase 1/1b study in advanced solid tumors (NCT02637531), this compound was evaluated both as a monotherapy and in combination with the PD-1 inhibitor nivolumab [1].
Key Findings from MARIO-1 [1]:
This evidence provides a strong foundation for exploring this compound's macrophage-reprogramming capability in the AML microenvironment.
The proposed mechanism of action for the combination therapy in AML involves targeting both the cancer cells and the surrounding immune microenvironment, as visualized below.
Table 3: Key Efficacy and Safety Outcomes from Prior this compound Study (MARIO-1 in Solid Tumors) [1]
| Outcome Measure | This compound Monotherapy (n=39) | This compound + Nivolumab (n=180) |
|---|
| Most Common Gr ≥3 Related AEs | Increased ALT (18%) Increased AST (18%) Increased Alkaline Phosphatase (5%) | Increased AST (13%) Increased ALT (10%) Rash (10%) | | Treatment-Related Serious AEs | 5% (including grade 4 bilirubin/enzyme increases) | 13% (including pyrexia, rash, cytokine release syndrome) | | DLTs | None in first 28 days; later cycle DLTs at 60 mg dose | Not Specified | | Recommended Phase 2 Doses | - | 30 mg and 40 mg once daily |
The combination of this compound and cytarabine represents a novel immuno-chemotherapeutic strategy for relapsed/refractory AML. By targeting the PI3K-γ pathway, this compound aims to reverse the immunosuppressive tumor microenvironment and potentially restore sensitivity to cytotoxic therapy. The ongoing Phase 1b trial (NCT06533761) is a critical first step in defining the safety profile, optimal dosing, and preliminary efficacy of this combination, with results expected to guide future clinical development in this area of high unmet medical need.
Phosphoinositide 3-kinase gamma (PI3Kγ) is a class IB PI3K catalytic subunit encoded by the PIK3CG gene and plays a specialized role in immune cell signaling, making it an attractive therapeutic target for cancers, inflammatory diseases, and immune disorders [1] [2]. PI3Kγ transmits signals primarily from G-protein coupled receptors (GPCRs) and converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane [3] [2]. This lipid second messenger recruits and activates Akt (Protein Kinase B), which undergoes phosphorylation at key residues including Ser473 [4] [2]. This phosphorylation event serves as a crucial indicator of PI3K pathway activity, making pAKT (Ser473) an excellent pharmacodynamic (PD) biomarker for assessing target engagement and biological activity of PI3Kγ inhibitors [5] [4].
The development of PI3Kγ inhibitors requires robust PD biomarkers to confirm proof of mechanism (evidence that the drug hits its intended target) and proof of concept (evidence that hitting the target alters disease biology) in clinical trials [4]. This document provides detailed protocols for measuring pAKT levels as a PD biomarker of PI3Kγ inhibition, summarizes key experimental data, and outlines the relevant signaling pathways.
The diagram below illustrates the core PI3Kγ signaling pathway and the mechanism by which its inhibition reduces pAKT levels.
Figure 1. PI3Kγ Signaling Pathway and Inhibitor Mechanism. PI3Kγ is activated by GPCRs and phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the membrane where it is phosphorylated at Ser473 by mTORC2, leading to cell survival, proliferation, and migration. PI3Kγ inhibitors block this pathway, reducing pAKT levels. PTEN acts as a negative regulator by dephosphorylating PIP3 back to PIP2.
The following tables summarize key experimental findings from published studies on PI3Kγ inhibition and its effect on pAKT levels and related biomarkers.
Table 1: Cellular and Biochemical Potency of PI3Kγ Inhibitors
| Inhibitor | PI3Kγ IC₅₀ / Kᴅ | Cellular System | pAKT Inhibition (IC₅₀) | Key Findings | Citation |
|---|---|---|---|---|---|
| IPI-145 (Duvelisib) | Kᴅ = 0.24 nM | Primary CLL cells | 0.36 nM | Dose-responsive inhibition of pAKTSer473; blocks BCR & microenvironment survival signals | [5] |
| JN-KI3 | IC₅₀ = 3.87 µM | Hematologic cancer cells | Potent blockade of PI3K signaling | Selective for PI3Kγ over Class IA PI3Ks; induces apoptosis | [3] |
| GDC-0941 | IC₅₀ = 0.075 µM | MCF7.1 (breast cancer) xenograft | Significant inhibition in tumor models | PK-PD modeling showed tumor growth inhibition correlated with pAkt reduction | [6] |
Table 2: Effects of PI3Kγ Inhibition on Downstream Signaling and Functional Assays
| Assay Type | Experimental System | Result of PI3Kγ Inhibition | Significance | Citation |
|---|---|---|---|---|
| pAKT (Ser473) Measurement | Primary CLL cells, BCR-stimulated | Median IC₅₀: 0.36 nM (IPI-145) | Direct measure of pathway modulation and target engagement | [5] |
| Downstream Phosphoprotein Analysis | CLL cells, BCR-stimulated | Reduced pBAD(Ser112), pERK, pS6 | Confirms broad signaling blockade downstream of PI3Kγ | [5] |
| Tumor Cell Apoptosis | Stromal co-cultured CLL cells | ↑ Apoptosis by 20% (median) | Overcomes microenvironment-mediated protection | [5] |
| Functional Migration/Chemotaxis | CLL cells towards CXCL12 | Reduced to 50% of control | Impairs homing and retention in protective niches | [5] |
This protocol is adapted from studies investigating the dual PI3Kδ/γ inhibitor IPI-145 (Duvelisib) in primary chronic lymphocytic leukemia (CLL) cells [5].
This protocol outlines the assessment of PI3Kγ inhibitor-induced pAKT modulation in vivo, based on methods used to evaluate GDC-0941 [6].
The overall process for a complete pharmacodynamic assessment of a PI3Kγ inhibitor is summarized below.
Figure 2. Experimental Workflow for PD Assessment. The key steps for assessing PI3Kγ inhibition pharmacodynamically begin with in vitro model setup, progress through inhibitor treatment and pAKT measurement, and culminate in data analysis and in vivo correlation.
The pharmacodynamic assessment of PI3Kγ inhibition through pAKT (Ser473) quantification provides a direct and quantifiable measure of target engagement and pathway modulation. The protocols outlined here, utilizing flow cytometry for primary cells and Western blotting for tumor tissues, have been successfully applied in preclinical and clinical development of PI3Kγ inhibitors. Integrating this core PD biomarker with functional assays provides a comprehensive understanding of a PI3Kγ inhibitor's biological activity, supporting rational dose selection and clinical development strategy.
Eganelisib (IPI-549) is a first-in-class, orally administered, highly selective phosphoinositide-3-kinase gamma (PI3K-γ) inhibitor [1] [2]. Unlike pan-PI3K inhibitors, this compound exhibits high selectivity (≥150-fold) for the PI3K-γ isoform over other class I PI3K isoforms and kinases, with a reported IC50 of 1.2 nM [1] [2]. The PI3K-γ isoform is predominantly expressed in myeloid cells and serves as a critical "molecular switch" controlling immune suppression within the tumor microenvironment (TME) [1].
Mechanistically, this compound targets tumor-associated myeloid cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), reprogramming them from an immunosuppressive, tumor-promoting phenotype (M2-like) to an immunostimulatory, tumoricidal phenotype (M1-like) [1]. Preclinical models demonstrate that this reprogramming reduces myeloid cell migration to tumors, promotes dendritic cell activation and CD8+ T-cell infiltration, and overcomes resistance to immune checkpoint inhibitors (ICIs) [1]. Notably, this compound has no direct effect on cancer cell proliferation or T-cell activation in vitro, highlighting its unique immunomodulatory mechanism focused on the myeloid compartment [1].
Table 1: Key Characteristics of this compound
| Attribute | Specification |
|---|---|
| Molecular Target | PI3K-γ (PI3Kgamma) |
| IC50 | 1.2 nM |
| Selectivity | ≥150-fold vs. other class I PI3K isoforms [1] |
| Administration | Oral, once daily |
| Key Mechanism | Reprogramming of immunosuppressive tumor-associated myeloid cells |
| Development Status | Phase 1/1b/2 in multiple solid tumors and hematologic malignancies |
This compound has been evaluated both as a monotherapy and in combination across multiple trial designs. The key safety and efficacy data from these trials are summarized below.
The MARIO-1 (MAcrophage Reprogramming in Immuno-Oncology-1) trial was a phase 1/1b, open-label, first-in-human study evaluating this compound in patients with advanced solid tumors [1].
Table 2: MARIO-1 Trial Design and Dosing
| Trial Component | Design and Cohorts |
|---|---|
| Overall Design | Dose-escalation and dose-expansion |
| Patient Population | Advanced solid tumors; prior ICI therapy permitted |
| Monotherapy (Part A) | This compound 10-60 mg QD (n=39) |
| Combination (Part C) | This compound 20-40 mg QD + Nivolumab (n=180) |
| Nivolumab Dosing | 240 mg Q2W or 480 mg Q4W |
| Primary Endpoints | Incidence of DLTs and AEs |
| Key Expansion Cohorts | Part E: NSCLC, Melanoma, SCCHN (post-PD-1/PD-L1) Part F: TNBC (anti-PD-1/PD-L1-naïve, ≥2L) Part G: ACC, Mesothelioma (≥2L) Part H: Solid tumors with high-circulating MDSCs |
Table 3: Key Safety Findings from MARIO-1 Trial [1]
| Adverse Event (AE) Category | Monotherapy (n=39) | Combination with Nivolumab (n=180) |
|---|
| Most Common Gr ≥3 TRAEs | Increased ALT (18%) Increased AST (18%) Increased ALP (5%) | Increased AST (13%) Increased ALT (10%) Rash (10%) | | Treatment-Related SAEs | 5% (including grade 4 bilirubin/enzyme increases) | 13% (including pyrexia, rash, CRS, infusion-related reaction) | | Dose-Limiting Toxicities (DLTs) | No DLTs in Cycle 1; reversible Gr 3 hepatic enzyme elevations at 60 mg in later cycles | Informed RP2D selection | | Recommended Phase 2 Dose (RP2D) | - | This compound 30 mg or 40 mg QD + Nivolumab |
The MARIO-3 trial is a phase 2, multi-arm, open-label study evaluating this compound in combination with standard of care for first-line triple-negative breast cancer (TNBC), demonstrating its application in novel combination strategies [3].
Table 4: MARIO-3 Trial Design in TNBC
| Trial Element | Specification |
|---|---|
| Regimen | This compound + Atezolizumab (anti-PD-L1) + nab-Paclitaxel |
| Patient Population | First-line, inoperable locally advanced or metastatic TNBC |
| Primary Endpoint | Complete Response (CR) rate per RECIST v1.1 |
| Secondary Endpoints | Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS), Safety |
| Regulatory Status | FDA Fast Track designation granted (Sept 2020) [3] |
Recent groundbreaking research has identified a direct anti-tumor role for PI3K-γ inhibition in acute myeloid leukemia (AML), leading to new clinical trial designs [4].
Table 5: Clinical Trial Design in Hematologic Malignancies
| Trial Element | Specification |
|---|---|
| Target | Relapsed/Refractory AML and Higher-Risk MDS (HR-MDS) |
| Rationale | PI3Kγ complex identified as a critical dependency for survival in an AML subset; synergy with cytarabine [4] |
| Trial Design (Protocol # 25-160) | Phase 1b, open-label, multicenter, dose-escalation/optimization [5] |
| Study Parts | Part 1: Dose Escalation of this compound (monotherapy and with cytarabine) Part 2: Dose Optimization | | Key Inclusion | Pathological diagnosis of AML (≥10% blasts) or HR-MDS; ECOG ≤2 | | Primary Focus | Safety, Tolerability, PK/PD, and Anti-tumor efficacy |
This protocol outlines the methodology for evaluating the efficacy of this compound in combination with other agents in preclinical models, based on the studies that supported the clinical trial designs [1] [4].
This protocol details the analysis of immune cell populations in tumor tissue, a key pharmacodynamic readout for this compound activity [1].
The diagram below illustrates the mechanism of action of this compound in reprogramming the tumor immune microenvironment.
This diagram outlines the structure and decision points of the phase 1/1b MARIO-1 clinical trial.
This compound represents a novel immunotherapeutic approach through its selective targeting of PI3K-γ in the myeloid compartment. Clinical trial designs have evolved from establishing the safety and RP2D in combination with nivolumab in advanced solid tumors (MARIO-1) to testing triple combinations in front-line settings like TNBC (MARIO-3). Furthermore, recent discoveries of a direct anti-leukemic effect have rationally extended its application into hematologic malignancies, with clinical trials now exploring its synergy with cytarabine in AML. The consistent safety profile, characterized by manageable hepatic enzyme elevations, and early signals of efficacy, including in patients progressing on prior ICIs, support its continued development as a promising myeloid-targeting agent.
The therapeutic strategy leverages a synergistic multi-targeted approach to counteract immunosuppression in the TNBC tumor microenvironment (TME).
The diagram below illustrates how these components work together to attack the tumor.
The ongoing MARIO-3 phase 2 trial is evaluating the efficacy and safety of the this compound, atezolizumab, and nab-paclitaxel combination in front-line metastatic TNBC. The trial is a collaborative effort between Infinity Pharmaceuticals and Roche/Genentech [3] [4].
Key efficacy outcomes from earlier data readouts are summarized in the table below.
| Parameter | PD-L1 Negative Patients (n=23) | PD-L1 Positive Patients (n=12) | Intent-to-Treat (ITT) Population (n=38) |
|---|---|---|---|
| Disease Control Rate (DCR) | 78.2% [5] | 91.7% [5] | 84.2% [5] |
| Tumor Reduction (≥1 patient) | 86.8% of all evaluable patients (n=38) [5] | ||
| Objective Response Rate (ORR) | 47.8% Partial Response (PR) [5] | 50.0% PR, 16.7% Complete Response (CR) [5] | 50.0% PR, 5.3% CR [5] |
| Median Progression-Free Survival (PFS) | 7.3 months (95% CI, 3.5-NA) [5] | 11.2 months (95% CI, 5.3-11.2) [5] | 7.4 months (95% CI, 5.3-NA) [5] |
The safety profile of the combination was manageable, with no new safety signals identified. The most frequent treatment-emergent adverse events (AEs) of any grade included nausea (51.2%), fatigue (48.8%), diarrhea (32.6%), rash (30.2%), and alopecia (32.6%). Hepatic AEs were observed, with one patient requiring permanent treatment discontinuation due to elevated liver function tests; no grade 5 hepatic events were reported [5].
Insights into the mechanism of action and pharmacodynamic effects of this compound were derived from paired patient tumor biopsies and peripheral blood samples analyzed in the MARIO-3 and MARIO-1 (NCT02637531) trials [1].
CD8A, IFNG, GZMB, PRF1CD163, MRC1 (M2), NOS2 (M1)COL1A1, FN1, MMP9TGFB, ARG1The workflow for this integrated biomarker analysis is shown below.
The Fast Track Designation for this compound in combination with atezolizumab and nab-paclitaxel highlights its potential to become a meaningful therapeutic option for front-line metastatic TNBC. The translational data provide compelling human evidence for its mechanism of action as a macrophage-reprogramming agent that can reshape the immunosuppressive TNBC microenvironment and enhance the efficacy of standard chemoimmunotherapy.
The mature results from the MARIO-3 trial, particularly overall survival data, are highly anticipated. The evidence suggests that this combination could benefit a broad patient population, including those with PD-L1 negative disease. Further investigation is warranted to validate these findings and to identify the patient subgroups most likely to benefit from this novel therapeutic approach.
The phosphoinositide 3-kinase-gamma (PI3Kγ) isoform is a critical molecular switch that controls immune suppression within the tumor microenvironment [1]. Its expression is predominantly restricted to cells of the myeloid lineage, such as monocytes, neutrophils, macrophages, dendritic cells, and myeloid-derived suppressor cells (MDSCs) [1] [2].
The diagram below illustrates how PI3Kγ inhibition reprograms the tumor microenvironment.
The MARIO-1 (NCT02637531) trial was a first-in-human, Phase 1/1b, open-label study designed to evaluate the safety, tolerability, and preliminary efficacy of eganelisib as both monotherapy and in combination with nivolumab in patients with advanced solid tumors [2] [3].
The study employed a multi-part design to determine the optimal dosing for this compound [2]:
The most common treatment-related adverse events (AEs) were hepatic enzyme elevations, which were generally manageable and reversible [2] [3]. The tables below summarize key safety findings.
Table 1: Most Common Treatment-Related Grade ≥3 Adverse Events in MARIO-1 [2] [3]
| Adverse Event | Monotherapy (n=39) | Combination with Nivolumab (n=180) |
|---|---|---|
| Increased AST | 18% | 13% |
| Increased ALT | 18% | 10% |
| Rash | Not a prominent event | 10% |
| Increased Alkaline Phosphatase | 5% | Data not specified |
Table 2: Key Safety Metrics from the MARIO-1 Trial [2] [3]
| Metric | Monotherapy | Combination with Nivolumab |
|---|---|---|
| Dose-Limiting Toxicities (DLTs) | None in first 28 days at 60 mg; later cycles saw Grade 3 hepatic elevations | Informed RP2D selection |
| Treatment-Related Serious AEs | 5% (e.g., Grade 4 bilirubin/enzyme increases) | 13% (e.g., pyrexia, rash, cytokine release) |
| Recommended Phase 2 Dose | Not pursued as monotherapy | 30 mg and 40 mg once daily |
Based on the aggregate safety, pharmacokinetic, and pharmacodynamic data, this compound doses of 30 mg and 40 mg once daily in combination with nivolumab were selected for Phase 2 development [2] [3].
A separate Phase 1b study (NCT02637531) is evaluating this compound as monotherapy and in combination with cytarabine in patients with relapsed/refractory Acute Myeloid Leukemia (AML) or high-risk Myelodysplastic Syndrome (HR-MDS) [4]. The primary goal is to determine the best dose, with this compound administered orally and cytarabine intravenously [4].
For researchers aiming to investigate PI3Kγ inhibition in preclinical models, the following protocol provides a foundational workflow based on the mechanistic understanding of this compound.
This compound represents a promising, novel immuno-oncology agent with a validated mechanism and an acceptable safety profile that supports combination therapy.
This compound (IPI-549) represents a first-in-class, orally administered, highly selective phosphoinositide-3-kinase gamma (PI3Kγ) inhibitor that has emerged as a promising therapeutic approach for overcoming resistance to programmed cell death protein 1/ligand 1 (PD-1/PD-L1) inhibitors in advanced solid tumors. PI3Kγ is the predominant PI3K isoform in myeloid cells and serves as a critical "molecular switch" controlling immune suppression within the tumor microenvironment (TME). Preclinical studies have demonstrated that PI3Kγ inhibition reprograms tumor-associated myeloid cells—including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs)—from an immunosuppressive phenotype to an immune-stimulatory phenotype, thereby reshaping the TME and promoting T-cell infiltration and activation [1]. This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) to overcome resistance in patients who have progressed on PD-1/PD-L1 therapy.
The MAcrophage Reprogramming in Immuno-Oncology (MARIO) clinical trial program has systematically evaluated this compound across multiple solid tumor types, demonstrating that targeting the myeloid compartment can effectively reverse resistance to PD-1/PD-L1 inhibitors. The continued development of this compound addresses a critical unmet need in immuno-oncology, as primary and acquired resistance to ICIs remains a significant challenge, with objective response rates typically below 20-30% in most solid tumors and the majority of initial responders eventually developing progressive disease [2]. The following application notes and protocols provide comprehensive guidance for implementing this compound-based therapeutic strategies in the PD-1/PD-L1 refractory setting, with detailed methodologies for clinical application, response assessment, and biomarker evaluation.
The phase 1/1b MARIO-1 trial (NCT02637531) represents the first-in-human study evaluating this compound as monotherapy and in combination with nivolumab in patients with advanced solid tumors. This groundbreaking study established the safety profile, recommended phase 2 dose, and preliminary efficacy of this compound in combination with PD-1 inhibition, including specifically in patients who had progressed on prior PD-1/PD-L1 therapy [1] [3].
The trial employed a comprehensive study design with dose-escalation cohorts receiving this compound 10-60 mg as monotherapy (n=39) and 20-40 mg when combined with nivolumab (n=180). The dose-expansion phase (Part E) specifically enrolled patients with non-small cell lung cancer (NSCLC), melanoma, or squamous cell cancer of the head and neck (SCCHN) who had documented disease progression on PD-1/PD-L1 inhibitors at study entry. This cohort design provided critical insights into the potential of this compound to reverse checkpoint inhibitor resistance [1].
A key finding from MARIO-1 was the demonstration of antitumor activity in the combination therapy cohort, including objective responses observed in patients who had previously progressed on PD-1/PD-L1 inhibitors. This activity was observed despite the advanced disease state and prior resistance to immunotherapy, suggesting that this compound effectively alters the TME to restore sensitivity to PD-1 blockade. Based on the aggregate safety and efficacy data, this compound doses of 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors were selected for phase 2 studies [1] [3].
The phase 2 MARIO-3 trial (NCT03961698) evaluated this compound in combination with atezolizumab (anti-PD-L1) and nab-paclitaxel in frontline metastatic triple-negative breast cancer (mTNBC). While this study focused on first-line treatment, it provided valuable insights into the mechanistic activity of this compound through extensive translational analyses of paired tumor biopsies [4].
Results from paired tumor biopsies revealed that this compound treatment induced gene signatures of TAM reprogramming, immune activation, and extracellular matrix (ECM) reorganization. Notably, analysis of PD-L1 negative tumors showed elevated ECM gene signatures at baseline that decreased after treatment with this compound combination therapy. Gene signatures of immune activation were observed regardless of baseline PD-L1 status and were particularly associated with patients experiencing longer progression-free survival. These findings provide compelling evidence that this compound can modulate the TME to enhance antitumor immunity, even in traditionally immunologically "cold" tumors [4].
Table 1: Efficacy Evidence from MARIO Clinical Trials of this compound in PD-1/PD-L1 Refractory Settings
| Trial | Population | Combination Therapy | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| MARIO-1 (NCT02637531) | Advanced solid tumors progressed on PD-1/PD-L1 inhibitors (NSCLC, melanoma, SCCHN) | This compound + nivolumab | Antitumor activity observed in patients progressed on prior PD-1/PD-L1 inhibitors | [1] [3] |
| MARIO-1 (NCT02637531) | Multiple advanced solid tumors | This compound monotherapy and combination | Recommended Phase 2 dose: 30 mg and 40 mg once daily with PD-1/PD-L1 inhibitors | [1] |
| MARIO-3 (NCT03961698) | Frontline metastatic TNBC | This compound + atezolizumab + nab-paclitaxel | Immune activation gene signatures regardless of PD-L1 status; ECM reorganization in PD-L1 negative tumors | [4] |
| MARIO-3 (NCT03961698) | Frontline metastatic TNBC | This compound combination | Treatment-induced gene signatures associated with longer PFS | [4] |
The MARIO-1 trial established a comprehensive safety profile for this compound both as monotherapy and in combination with nivolumab. Understanding these safety considerations is essential for the appropriate clinical application of this compound in patients who have progressed on PD-1/PD-L1 inhibitors [1] [3].
In the monotherapy dose-escalation cohorts, the most common treatment-related grade ≥3 toxicities included increased alanine aminotransferase (ALT; 18%), increased aspartate aminotransferase (AST; 18%), and increased alkaline phosphatase (5%). Notably, no dose-limiting toxicities (DLTs) occurred in the first 28 days of monotherapy treatment; however, toxicities meeting DLT criteria (mostly grade 3 reversible hepatic enzyme elevations) emerged with this compound 60 mg in later treatment cycles. This pattern suggests that hepatic monitoring should be maintained throughout treatment, not just during the initial cycles [1].
In combination with nivolumab, the most common treatment-related grade ≥3 toxicities were increased AST (13%) and increased ALT and rash (10% each). Treatment-related serious adverse events occurred in 5% of monotherapy patients (including grade 4 bilirubin and hepatic enzyme increases in one patient each) and 13% in the combination cohort. The most frequent serious adverse events in combination therapy included pyrexia, rash, cytokine release syndrome, and infusion-related reaction (occurring in ≥2 patients each) [1].
Based on the safety data from MARIO-1, the following management strategies are recommended for this compound administration:
Table 2: Safety Profile of this compound from MARIO-1 Trial
| Toxicity Category | Monotherapy (Grade ≥3) | Combination with Nivolumab (Grade ≥3) | Management Recommendations |
|---|---|---|---|
| Hepatic Events | Increased ALT (18%), increased AST (18%), increased alkaline phosphatase (5%) | Increased AST (13%), increased ALT (10%) | Regular LFT monitoring; dose interruption/reduction for grade ≥3 elevations |
| Dermatologic Events | Not prominently reported | Rash (10%) | Topical corticosteroids, antihistamines; dose interruption for grade 3 |
| General Events | Limited data | Pyrexia, cytokine release syndrome, infusion-related reaction (≥2 patients each) | Symptomatic management; protocol-specific guidelines for CRS |
| Serious Adverse Events | 5% of patients (grade 4 bilirubin and hepatic enzyme increases) | 13% of patients | Close monitoring, particularly during early treatment cycles |
The following protocol outlines the standardized administration of this compound in combination with PD-1/PD-L1 inhibitors for patients who have progressed on prior immune checkpoint inhibitor therapy:
Patient Selection Criteria:
Treatment Regimen:
Dose Modification Guidelines:
Radiographic Assessment Schedule:
Biomarker Assessment Protocol:
The following diagram illustrates the treatment and monitoring workflow for this compound combination therapy:
Comprehensive immunophenotyping of the TME is essential for understanding response mechanisms and identifying potential biomarkers for this compound combination therapy. The following protocol details the methodology for pre- and post-treatment tumor biopsy analysis based on the approaches used in the MARIO-3 trial [4]:
Multiplex Immunofluorescence (mIF) Protocol:
Digital Spatial Profiling Protocol:
Peripheral blood biomarkers provide a minimally invasive approach to monitor treatment response and immune activation. The following protocol outlines the comprehensive blood-based monitoring used in MARIO-3:
Flow Cytometry Analysis:
Plasma Cytokine Profiling:
Table 3: Biomarker Changes Observed with this compound Combination Therapy in MARIO-3
| Biomarker Category | Specific Markers | Treatment-Induced Changes | Clinical Correlation |
|---|---|---|---|
| Tumor Immune Gene Signatures | TAM reprogramming genes, immune activation genes, ECM organization genes | Increased T cell inflammation signature, decreased immunosuppressive myeloid signatures, ECM reorganization | Associated with longer progression-free survival |
| Peripheral Myeloid Cells | MDSCs (CD14+CD15+CD33+HLA-DRlow/-), monocytes | Reduction in circulating MDSCs, increased inflammatory monocyte phenotype | Correlated with tumor response |
| Peripheral T Cells | CD8+ effector memory, PD-1+ exhausted T cells, activated T cells (HLA-DR+CD38+) | Increased activated T cell populations, decreased exhausted T cells | Associated with clinical benefit |
| Plasma Cytokines/Chemokines | CXCL9, CXCL10, CCL2, IL-8 | Increased T cell attracting chemokines (CXCL9/10), decreased myeloid chemokines (CCL2) | Reflects immune cell trafficking changes |
This compound exerts its immunomodulatory effects through highly selective inhibition of PI3Kγ, which is preferentially expressed in myeloid cells and plays a critical role in regulating their function within the TME. The molecular mechanisms underlying this compound activity include:
Myeloid Cell Recruitment Inhibition: PI3Kγ signaling is essential for myeloid cell migration in response to chemokine gradients. This compound disrupts this process by inhibiting GPCR-mediated chemotaxis, thereby reducing the accumulation of immunosuppressive MDSCs and TAMs in the TME [1] [5].
Macrophage Phenotype Reprogramming: PI3Kγ activation promotes an immunosuppressive (M2-like) macrophage phenotype. This compound shifts the balance toward an immunostimulatory (M1-like) phenotype characterized by increased antigen presentation capacity and enhanced production of pro-inflammatory cytokines [1] [4].
T Cell Function Enhancement: By altering the myeloid compartment, this compound creates a TME more permissive to T cell infiltration and function. Preclinical models demonstrate increased CD8+ T cell activation and tumor infiltration following PI3Kγ inhibition, which synergizes with PD-1/PD-L1 blockade to overcome resistance [1] [5].
The following diagram illustrates the mechanistic basis for this compound combination therapy in PD-1/PD-L1 refractory tumors:
Despite the promising activity of this compound in PD-1/PD-L1 refractory patients, understanding potential resistance mechanisms is crucial for optimizing patient selection and developing rational combination strategies. Based on the broader understanding of ICI resistance and this compound's mechanism, potential resistance factors include:
Tumor-Intrinsic Factors:
Tumor-Extrinsic Factors:
The clinical development of this compound continues to expand based on the compelling rationale for myeloid reprogramming in immunotherapy-resistant settings. Current ongoing investigations include:
MARIO-4 Phase 2 Trial: Evaluating this compound in combination with nivolumab and chemotherapy in squamous non-small cell lung cancer, with focus on both immunotherapy-naïve and refractory populations [1].
Planned Combination Strategies: Rational combinations with other immunomodulatory agents including:
Biomarker Validation Studies: Ongoing efforts to validate circulating and tissue-based biomarkers for patient selection, including standardized assays for MDSC quantification and myeloid reprogramming signatures [4].
This compound represents a paradigm-shifting approach to overcoming resistance to PD-1/PD-L1 inhibitors by targeting the immunosuppressive myeloid compartment within the TME. The clinical evidence from the MARIO program demonstrates that myeloid reprogramming with PI3Kγ inhibition can restore sensitivity to immune checkpoint blockade in previously refractory patients.
The implementation of this compound combination therapy requires meticulous attention to the established safety profile, particularly hepatic monitoring, and adherence to the recommended dosing and modification guidelines. The comprehensive biomarker protocols outlined provide a framework for both clinical monitoring and further investigation of predictive biomarkers.
As the field of immuno-oncology continues to evolve, targeting myeloid cells represents a critical strategy for expanding the benefits of immunotherapy to more patients. This compound stands at the forefront of this approach, offering a promising therapeutic option for patients who have exhausted standard immunotherapy options and addressing a significant unmet need in oncology practice.
While direct data on eganelisib is limited, hepatotoxicity is a recognized concern with PI3K inhibitors as a class. The U.S. FDA has identified hepatobiliary disorders as a potential serious risk for drugs related to ustekinumab, which is being studied in combination with other therapies, highlighting the importance of vigilant liver monitoring in immuno-oncology trials [1].
Translational data from the MARIO-3 trial, which studies this compound in combination with atezolizumab and nab-paclitaxel for metastatic triple-negative breast cancer, also indicates that hepatobiliary disorders are a safety point of interest [2]. The trial protocol includes liver function monitoring, requiring that at baseline, patients have:
For laboratories conducting non-clinical safety studies, implementing robust hepatotoxicity assessment is critical. The table below summarizes advanced in vitro models that can improve the prediction of drug-induced liver injury (DILI) [4].
| Model Type | Description | Key Advantages | Key Limitations |
|---|---|---|---|
| Primary Human Hepatocytes (PHHs) | Gold standard for hepatic metabolism and toxicity studies [4]. | Retain metabolic enzyme activity (e.g., CYPs), albumin secretion, detoxification functions [4]. | Rapid loss of liver-specific functions in vitro; donor variability and limited availability [4]. |
| HepaRG Cell Line | Derived from hepatocellular carcinoma; differentiates into hepatocyte-like cells [4]. | High, inducible expression of CYPs and phase II enzymes; suitable for long-term toxicity studies (e.g., APAP) [4]. | Requires a long differentiation period; higher cost than other cell lines [4]. |
| PSC-derived HLCs | Hepatocyte-like cells differentiated from pluripotent stem cells (PSCs) [4]. | Potential solution to donor shortage; high proliferation capacity [4]. | Functionality and maturity may not fully replicate primary human hepatocytes [4]. |
The following workflow outlines a systematic approach for assessing hepatotoxicity during drug development, integrating these models:
Q1: What is the clinical evidence for this compound-associated hepatotoxicity? A1: As of late 2024, detailed clinical safety data from the MARIO-3 trial (NCT03961698) is not yet fully published. Preliminary results and trial design confirm that liver function is a monitored parameter, and hepatobiliary events are a focus. Researchers should consult the latest clinical trial registries and any subsequent publications for the most current safety findings [2] [3].
Q2: How should we design in vitro experiments to profile this compound's hepatotoxicity potential? A2: A tiered approach is recommended:
Q3: Are there known drug-drug interaction risks that could exacerbate liver events with this compound? A3: While no specific interactions are reported for this compound, other VEGFR-TKIs (e.g., anlotinib) have been shown to pharmacodynamically enhance the effects of anticoagulants like warfarin, increasing bleeding risk. This underscores the importance of screening all concomitant medications in your experimental designs for potential interactions that could manifest as or worsen liver injury [5].
The data below comes from the MARIO-1 (NCT02637531) phase 1/1b study, which evaluated Eganelisib as a monotherapy and in combination with the checkpoint inhibitor Nivolumab in patients with advanced solid tumors [1].
The table summarizes the key safety findings and dose determinations from the trial:
| Therapy Regimen | Most Common Grade ≥3 Treatment-Related Toxicities | Treatment-Related Serious Adverse Events (SAEs) | Dose Determination & Rationale |
|---|
| This compound Monotherapy (Dose: 10-60 mg QD) | • Increased ALT: 18% • Increased AST: 18% • Increased Alkaline Phosphatase: 5% [1] | Occurred in 5% of patients, including grade 4 bilirubin and hepatic enzyme increases [1]. | • No DLTs in the first 28 days. • 60 mg dose produced DLTs (mostly grade 3, reversible hepatic enzyme elevations) in later cycles. • MTD was not formally stated; the 60 mg dose was associated with later-onset DLTs [1]. | | This compound + Nivolumab (Dose: 20-40 mg QD) | • Increased AST: 13% • Increased ALT: 10% • Rash: 10% [1] | Occurred in 13% of patients. Most common in ≥2 patients each were pyrexia, rash, cytokine release syndrome, and infusion-related reaction [1]. | Based on the aggregate safety, PK, and PD data, 30 mg and 40 mg once daily were selected for phase 2 investigation [1]. |
The MARIO-1 trial employed a standard dose-escalation design to identify the appropriate doses for later-stage trials [1]. The workflow below illustrates the process.
Key Methodological Details:
Understanding this compound's mechanism provides context for its safety profile and clinical application.
Q1: Was a formal Maximum Tolerated Dose (MTD) established for this compound monotherapy? While the study did not declare a single MTD, it found that the 60 mg once-daily dose was associated with DLTs (primarily reversible hepatic enzyme elevations) that occurred after the initial DLT assessment period. This suggests the MTD is likely below 60 mg. Doses of 30 mg and 40 mg were subsequently chosen for phase 2 combination studies based on an aggregate review of safety and pharmacodynamic data [1].
Q2: What are the most critical laboratory parameters to monitor during this compound administration? Based on the DLTs observed, hepatic function is paramount. Clinical protocols should include frequent monitoring of ALT (alanine aminotransferase), AST (aspartate aminotransferase), alkaline phosphatase, and total bilirubin. Elevated liver enzymes were the most common grade 3+ toxicities in both monotherapy and combination regimens [1].
Q3: Is this compound being developed in hematologic malignancies? Yes, the clinical development has expanded. Beyond solid tumors, a Phase 1b study is recruiting patients with relapsed/refractory Acute Myeloid Leukemia (AML) to evaluate this compound as a monotherapy and in combination with cytarabine [4] [5]. This highlights the broader interest in targeting the PI3K-γ pathway in cancer.
Q4: What makes this compound's safety profile different from earlier PI3K inhibitors? Earlier, less selective PI3K inhibitors often targeted isoforms expressed in many cell types, leading to a wide range of off-target effects. This compound's high selectivity for the PI3K-γ isoform, which is largely restricted to myeloid cells, is designed to minimize these off-target toxicities. Its primary safety signals (hepatic, rash) are related to its immunomodulatory mechanism rather than broad cytotoxic effects [1] [3].
The following data on Serious Adverse Events (SAEs) is compiled from the MARIO-1 (NCT02637531) and MARIO-275 (NCT03980041) clinical trials [1] [2].
| Trial Arm | Most Common Treatment-Related SAEs | Incidence | Key Management Actions |
|---|---|---|---|
| Eganelisib + Nivolumab (MARIO-1, n=180) | Pyrexia, Rash, Cytokine Release Syndrome, Infusion-related Reaction | 13% of patients | Close monitoring, standard supportive care [1]. |
| This compound Monotherapy (MARIO-1, n=39) | Elevated Bilirubin, Hepatic Enzymes | 5% of patients (1 patient each with grade 4 events) | Discontinuation or dose adjustment [1]. |
| This compound + Nivolumab (MARIO-275) | Hepatotoxicity | 15% | Dose reduction from 40 mg to 30 mg lowered hepatic AE rates [2]. |
The table below details other frequent, though not always "serious," treatment-related adverse events of grade 3 or higher [1] [2].
| Trial Arm | Adverse Event | Incidence | Notes |
|---|---|---|---|
| This compound Monotherapy | Increased ALT (Alanine Aminotransferase) | 18% | Often reversible with dose management [1]. |
| Increased AST (Aspartate Aminotransferase) | 18% | Often reversible with dose management [1]. | |
| This compound + Nivolumab | Increased AST | 13% | - |
| Increased ALT | 10% | - | |
| Rash | 10% | - | |
| This compound + Nivolumab (MARIO-275) | Transaminase Elevation (Grade ≥3) | 12% | - |
| Rash (Grade ≥3) | 9% | - |
Based on the clinical trial findings, here are specific recommendations for managing key adverse events:
For Hepatic Toxicity (Elevated ALT/AST/Bilirubin):
For Immune-Related Events (Rash, Pyrexia, Cytokine Release Syndrome):
For Infusion-Related Reactions:
The diagram below outlines a proposed safety monitoring protocol based on the management strategies employed in the clinical trials.
The safety data presented is derived from the following trial designs:
MARIO-1 (NCT02637531): This was a phase 1/1b, open-label, first-in-human, dose-escalation and expansion study [1].
MARIO-275 (NCT03980041): This was a phase 2, multicenter, randomized, active-control study.
The table below summarizes the core quantitative and qualitative data that informed the selection of the optimal biological dose for this compound in combination therapy.
| Dose Level | Key Safety Findings | Key PK/PD & Efficacy Rationale | Conclusion for Phase 2 |
|---|---|---|---|
| 60 mg (Monotherapy) | DLTs in later cycles: Grade 3 reversible hepatic enzyme elevations (ALT/AST) [1]. | N/A | Not selected; dose exceeded the maximum tolerated exposure due to delayed toxicities [1]. |
| 40 mg (Combination) | Common Grade ≥3 TRAEs: Increased AST (13%), increased ALT (10%), rash (10%). Serious TRAEs: Occurred in 13% of patients [1]. | Demonstrated anti-tumor activity, including in patients who progressed on prior PD-1/PD-L1 therapy [1]. | Selected; favorable efficacy but with a notable rate of hepatic AEs [1]. |
| 30 mg (Combination) | Reduced Hepatic AEs: A dose reduction from 40 mg to 30 mg was implemented and shown to lower the rate of hepatic adverse events [2]. | Maintained clinical activity: The 30 mg dose retained efficacy, with improved ORR and disease control rates compared to control, especially in PD-L1-negative patients [2]. | Selected; improved safety profile (specifically hepatotoxicity) while preserving anti-tumor efficacy [1] [2]. |
The following diagram illustrates the multi-faceted clinical trial strategy used to determine the optimal dose of this compound, integrating safety, PK, and PD data.
Understanding the mechanism of this compound is crucial for interpreting the PD data that supported dose selection.
For researchers looking to design similar studies, here is a summary of the key methodologies from the clinical trial.
The determination of this compound's optimal dose was a classic example of balancing efficacy with manageable toxicity. The 30 mg and 40 mg doses were selected for phase 2 because they achieved this balance, effectively inhibiting the PI3K-γ target to drive clinical activity while mitigating the primary risk of hepatotoxicity.
| Dose Regimen | Most Common Grade ≥3 Treatment-Related Toxicities | Dose-Limiting Toxicities (DLTs) | Recommended Phase 2 Dose |
|---|
| 60 mg Monotherapy | • Increased ALT: 18% • Increased AST: 18% • Increased alkaline phosphatase: 5% [1] | Yes (occurred in later cycles, mostly grade 3 reversible hepatic enzyme elevations) [1] | Not recommended | | 40 mg + Nivolumab | • Increased AST: 13% • Increased ALT: 10% • Rash: 10% [1] | Information used to determine the safety profile for phase 2 [1] | 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors [1] | | 30 mg + Nivolumab | Safety profile considered for phase 2 recommendation [1] | Safety profile considered for phase 2 recommendation [1] | 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors [1] |
The MARIO-1 trial (NCT02637531) was a first-in-human, phase 1/1b, open-label study. Here are the key methodological details relevant for researchers [1]:
This compound is a first-in-class, highly selective oral inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ). This isoform is predominantly expressed in myeloid cells [1] [2].
Q: What are the specific hepatic monitoring guidelines for this compound based on the MARIO-1 trial? A: The study protocol mandated regular safety laboratory assessments. While the exact monitoring schedule isn't detailed in the abstract, the high incidence of grade ≥3 ALT/AST elevations (18%) with the 60 mg dose strongly implies that frequent liver function test (LFT) monitoring is essential, extending beyond the first cycle (as DLTs occurred later).
Q: Were the hepatic toxicities manageable and reversible? A: Yes. The dose-limiting hepatic enzyme elevations observed in the study were primarily grade 3 and reported to be reversible [1].
Q: Why were 30 mg and 40 mg chosen for phase 2 instead of 60 mg? A: The 60 mg dose was deemed not suitable for further development due to the DLTs observed in later cycles. The 30 mg and 40 mg doses in combination with nivolumab demonstrated a more favorable safety profile while maintaining anti-tumor activity, establishing them as the recommended phase 2 doses [1].
1. What is the specific exclusion criterion regarding systemic steroids in the Eganelisib trial? Patients are excluded from participation if they are receiving systemic steroids, with the exception of low-dose steroids used as cortisol replacement therapy for documented adrenal insufficiency [1] [2]. The specific wording from the protocol is:
> "Receiving immunosuppressants (eg, cyclosporin) or systemic steroids (except for steroid use as cortisol replacement therapy in documented adrenal insufficiency) or low-dose steroids with a maximum of an equivalent of 10mg prednisone/day." [1]
2. What is the scientific rationale for excluding systemic steroids? this compound is a first-in-class PI3K-γ inhibitor that works by reprogramming immunosuppressive myeloid cells in the tumor microenvironment (such as myeloid-derived suppressor cells and tumor-associated macrophages) into an immune-stimulatory, anti-tumor phenotype [3]. This process is crucial for activating T-cells and achieving a therapeutic effect, especially in combination with other immunotherapies.
Systemic corticosteroids are potent immunosuppressants that can counteract this mechanism by [3]:
Concurrent use of steroids could therefore negate the intended immunostimulatory effect of this compound.
3. Are there any permitted uses of steroids? Yes, the protocol allows for two specific scenarios:
4. What is the washout period for systemic steroids prior to the trial? Patients must discontinue systemic steroids for a specified period before starting the trial. The protocol requires that patients are not receiving these medications within 28 days prior to Cycle 1 Day 1 [2].
The table below summarizes the key points for quick reference.
| Aspect | Detail |
|---|---|
| Status of Exclusion | A key exclusion criterion [1] [2]. |
| Permitted Steroid Use | Cortisol replacement therapy for documented adrenal insufficiency; low-dose (≤10 mg prednisone equivalent/day) [1] [2]. |
| Washout Period | Discontinuation required within 28 days prior to Cycle 1, Day 1 [2]. |
| Key Rationale | To avoid interference with the immunostimulatory mechanism of action of this compound [3]. |
For research teams, implementing a consistent pre-screening workflow is essential for protocol adherence. The following diagram outlines the key decision points for assessing steroid eligibility.
I hope this structured technical overview aids in the design of your experiments and clinical trial protocols.
The table below summarizes the key biochemical and cellular data for Eganelisib and Duvelisib, highlighting the differences in their potency and selectivity.
| Parameter | This compound (IPI-549) | Duvelisib (IPI-145) |
|---|---|---|
| PI3Kγ IC₅₀ (Biochemical) | 16 nM [1] | Information missing from search results |
| PI3Kδ IC₅₀ (Biochemical) | >8.4 µM [1] | Information missing from search results |
| PI3Kγ Cellular IC₅₀ (pAKT) | 1.2 nM [1] | Information missing from search results |
| PI3Kδ Cellular IC₅₀ (pAKT) | 180 nM [1] | Information missing from search results |
| Selectivity (γ vs. δ) | >146-fold (cellular) [1] | Dual δ/γ inhibitor [2] |
| PI3Kγ KD | 290 pM [1] | Information missing from search results |
| Target Residence Time on PI3Kγ | Information missing from search results | "Relatively long" [3] |
The data in the table above is generated through standardized experimental protocols that are critical for interpreting the results accurately.
The distinct selectivity profiles of this compound and Duvelisib are rooted in their molecular interactions with the PI3Kγ protein.
The following diagram illustrates the key experimental workflows used to generate the data characterizing these inhibitors.
When deciding between these two inhibitors for a research application, consider the following:
The following table summarizes the efficacy of eganelisib in combination with nivolumab in specific PD-1/PD-L1 refractory patient populations from the MARIO-1 trial (NCT02637531) [1] [2].
| Tumor Type | Patient Population (Prior Lines of Therapy) | Number of Evaluable Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | ≤ 2 prior lines | 10 | 20.0% | 40.0% | 23 weeks (95% CI, 9-49) |
| HNSCC | All patients | 20 | 10.0% | 45.0% | 17 weeks (95% CI, 9-24) |
| Melanoma | ≤ 2 prior lines (progressed on immediate prior CPI) | 19 | 21.1% | 52.6% | 17 weeks (95% CI, 8-55) |
| Melanoma | All patients | 39 | 10.3% | 35.9% | 9 weeks (95% CI, 8-16) |
Key Findings:
The efficacy data is derived from the phase 1/1b first-in-human MARIO-1 trial (NCT02637531) [3] [1].
This compound is a first-in-class, oral, highly selective inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ). Its anti-tumor activity in refractory patients is attributed to its unique mechanism of targeting the tumor microenvironment (TME) rather than the tumor cells directly [3] [4].
The diagram above illustrates the proposed mechanism by which this compound overcomes resistance to PD-1/PD-L1 therapy [3] [4] [1]:
The data demonstrates that targeting the myeloid compartment with this compound can re-sensitize certain tumors to PD-1/PD-L1 blockade.
The table below summarizes the binding free energy data from molecular dynamics simulations and MM-PBSA/MM-GBSA calculations. Negative values indicate favorable binding [1].
| Target Protein | Ligand | Computational Method | Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| PI3Kγ (Cancer/Immunity) | Eganelisib | MM-PBSA/MM-GBSA | Significant negative value (strong binding) | Specific hotspot residues; unique hydrophobic feature and H-bond donor noted [1] [2] [3]. |
| Duvelisib | MM-PBSA/MM-GBSA | Significant negative value (strong binding) | Specific hotspot residues; hydrophobic interactions dominate [1] [2]. | |
| SARS-CoV-2 Mpro (COVID-19) | This compound | MM-PBSA/MM-GBSA | Significant negative value (strong binding) | Catalytic dyad (His41 and Cys145) [1] [4]. |
| Duvelisib | MM-PBSA/MM-GBSA | Significant negative value (strong binding) | Catalytic dyad (His41 and Cys145) [1] [4]. |
The binding data is derived from rigorous computational workflows. Here are the key methodological details from the studies:
The diagrams below illustrate the core concepts and general workflow involved in this type of computational drug research.
Figure 1: Dual Therapeutic Strategy. Inhibiting PI3Kγ can alleviate cytokine storms in both cancer and severe COVID-19. Inhibiting the SARS-CoV-2 Main Protease (Mpro) can block viral replication. Computational studies suggest this compound and Duvelisib may target both pathways [1] [7].
Figure 2: Computational Workflow. A typical protocol for evaluating binding affinity involves long MD simulations for stability, followed by MM-PBSA for binding energy and umbrella sampling for dissociation profiles [1].
The table below summarizes key data on this compound from the first-in-human phase 1/1b MARIO-1 trial (NCT02637531) [1].
| Aspect | Details |
|---|---|
| Drug Name | This compound (IPI-549) |
| Target | PI3Kγ (First-in-class, highly selective inhibitor) |
| Key Trial | MARIO-1 (Phase 1/1b, N=219 in combination cohorts) |
| Recommended Phase 2 Dose | 30 mg and 40 mg once daily (in combination with nivolumab) |
| Primary Efficacy Finding | Anti-tumor activity observed in combination with nivolumab in patients with advanced solid tumors, including in those who had progressed on prior PD-1/PD-L1 inhibitors [1]. |
| Common Grade ≥3 TRAEs (Combination) | Increased AST (13%), increased ALT (10%), rash (10%) [1]. |
| Treatment-related Serious AEs (Combination) | Occurred in 13% of patients (e.g., pyrexia, rash, cytokine release syndrome) [1]. |
For fellow scientists, here are the methodologies from pivotal studies investigating this compound.
MARIO-1 Trial (Clinical)
Preclinical Study in Ovarian Cancer (Mechanistic)
The following diagram illustrates the core mechanism by which PI3Kγ inhibition, as with this compound, is thought to reprogram the tumor immune microenvironment to enhance anti-tumor immunity and synergize with checkpoint inhibitors [2] [3].
This mechanism is foundational to its use in combination therapy. This compound aims to convert "cold" immunosuppressive tumors into "hot" immunoreactive ones, thereby sensitizing them to checkpoint blockade [2].
The following table summarizes the efficacy of this compound in combination with Nivolumab for Head and Neck Squamous Cell Carcinoma (HNSCC) and Melanoma, as reported in the MARIO-1 trial [1] [2] [3].
| Cancer Type | Patient Subgroup | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|
| HNSCC [1] [3] | ≤2 prior lines (n=10) | 20.0% (2 PR) | 40.0% | 23 weeks |
| All evaluable (n=20) | 10.0% (2 PR) | 45.0% | 17 weeks | |
| Melanoma [1] [3] | ≤2 prior lines (n=19) | 21.1% (4 PR) | 52.6% | 17 weeks |
| All patients (n=39) | 10.3% (4 PR) | 35.9% | 9 weeks |
Abbreviations: PR (Partial Response). All patients in these cohorts had disease that was refractory to or relapsed after prior anti-PD-1/PD-L1 therapy [1] [3].
For the data presented above, the key methodological details of the clinical trial were as follows:
This compound is a first-in-class, highly selective PI3K-γ inhibitor [2]. The following diagram illustrates its unique mechanism of action in reprogramming the tumor microenvironment and its synergistic effect with checkpoint inhibitors.
The diagram shows how this compound targets the tumor microenvironment [2]:
The table below summarizes key quantitative data on their binding and inhibition from available research.
| Parameter | Eganelisib (IPI-549) | Duvelisib (IPI-145) |
|---|---|---|
| PI3Kγ Inhibition (KD) | Most strongly binds to PI3Kγ [1] | KD = 0.24 nM [2] |
| PI3Kδ Inhibition (KD) | Information not available in search results | KD = 0.023 nM [2] |
| Primary Target | PI3Kγ | PI3Kδ/γ (dual inhibitor) [3] [2] |
| Reported Binding Free Energy (MM-GBSA, PI3Kγ) | Information not available in search results | Information not available in search results |
| Dissociation Forces (from Mpro) | Significant pulling forces required for dissociation [1] | Significant pulling forces required for dissociation [1] |
A 2022 computational study that directly compared the three inhibitors concluded that This compound binds most strongly to PI3Kγ [1] [4]. The study also highlighted that hydrophobic interactions play a dominant role during the dissociation of all three drugs, and that cooperation between the P-loop and the ligands is a consistent feature [4].
The insights on this compound and Duvelisib are derived from sophisticated computational modeling protocols. Here are the detailed methodologies cited in the key studies:
ff15ipq or ff14SB [1] [5].The following diagram outlines the PI3Kγ signaling pathway and the mechanism by which these inhibitors work, integrating them into the broader cellular context.
In the immune context, PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs) [3]. Its signaling leads to critical processes in immune cells like T-cell differentiation, migration (chemotaxis), and activation [3] [2]. By inhibiting PI3Kγ, this compound and Duvelisib interfere with these pathways, which is the basis for their therapeutic potential in modulating the immune environment in cancer and inflammatory diseases.
The table below compares the critical pharmacophore features of this compound with other related PI3Kγ inhibitors, as identified in a 2022 computational study [1].
| Inhibitor | Unique/Critical Pharmacophore Features | Key Residues for Selective Binding (PI3Kγ) | Dominant Interaction Forces |
|---|---|---|---|
| This compound (IPI-549) | A unique hydrophobic feature; PI3Kγ exhibits an important hydrogen bond donor feature (hydrogen amide) [1]. | Information not specified in search results. | Hydrophobic interactions; cooperation with the P-loop during binding/dissociation [1]. |
| Duvelisib (IPI-145) | Information not specified in search results. | Information not specified in search results. | Hydrophobic interactions; cooperation with the P-loop during binding/dissociation [1]. |
| Idelalisib (CAL-101) | Information not specified in search results. | Information not specified in search results. | Hydrophobic interactions; cooperation with the P-loop during binding/dissociation [1]. |
The insights in the table above were generated using a multi-faceted molecular modeling approach. Here are the detailed methodologies for the key experiments cited.
Classic and Enhanced Sampling Molecular Dynamics (MD) Simulations
End-Point Binding Free Energy Calculations
Pharmacophore Model Generation
This compound is a highly selective inhibitor of Phosphoinositide 3-kinase-gamma (PI3Kγ) [2]. This enzyme is part of a crucial intracellular signaling pathway (PI3K/AKT/mTOR) that regulates cell growth, survival, and metabolism. In cancer, inhibiting PI3Kγ is particularly promising for immuno-oncology, as it can help overcome the immunosuppressive tumor microenvironment by reprogramming myeloid cells and reducing the activity of immunosuppressive cells like Tregs and MDSCs [3].
The following diagram illustrates this pathway and the role of PI3Kγ inhibition.